Macroline-Alkaloide

Macroline alkaloids are a class of complex natural products isolated from various plant sources, particularly found in the Apocynaceae family and some other families of plants. These compounds are characterized by their large ring structures often containing multiple macrocyclic rings connected by amide or amine linkages. Macroline alkaloids exhibit a wide range of biological activities, including cytotoxicity, antibacterial, antifungal, and anti-inflammatory properties.

Structurally, these alkaloids can be identified by the presence of a central macrolactam ring system flanked by various substituted aromatic rings and hydrocarbon chains. The diversity in their chemical structure allows for a broad spectrum of pharmacological activities, making them valuable targets for drug discovery and development.

In pharmaceutical research, macroline alkaloids have shown potential as leads for treating cancer due to their ability to interfere with DNA replication and transcription processes. Additionally, they are also being explored for their antimicrobial properties against multidrug-resistant pathogens. Due to their complexity, the synthesis of these compounds remains challenging, often requiring sophisticated chemical techniques and enzymatic approaches.

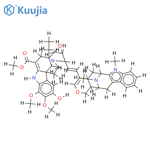

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

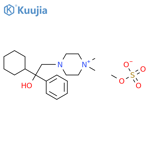

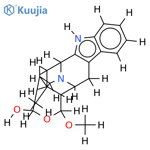

|

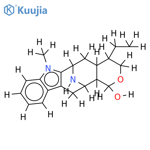

Pandicine | 76282-39-8 | C44H50N4O7 |

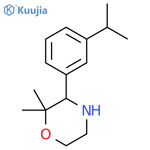

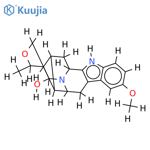

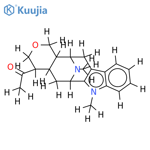

|

(+)-12-methoxy-Na-methylvellosimine | 457613-91-1 | C21H24N2O2 |

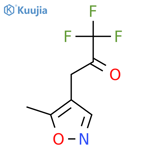

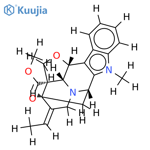

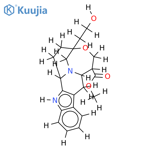

|

21-Hydroxycyclolochnerine | 96688-58-3 | C20H24N2O3 |

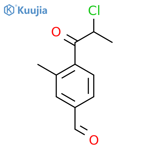

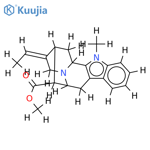

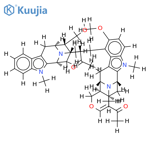

|

(16R)-6beta,17-epoxy-1-methyl-sarpagane-16-carboxylic acid methyl ester | 18783-45-4 | C22H24N2O3 |

|

(+)-Na-methylpericyclivine | 160497-66-5 | C21H24N2O2 |

|

alstoyunine B | 1188932-12-8 | C20H24N2O3 |

|

(-)-dihydroalstonerine | 126790-60-1 | C21H26N2O2 |

|

Eburnaphylline | 35594-10-6 | C21H24N2O4 |

|

perhentidine C | 1374147-66-6 | C43H52N4O5 |

|

(-)-raumacline | 132923-02-5 | C20H26N2O2 |

Verwandte Literatur

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Empfohlene Lieferanten

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte